ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a dimethylamino-vinyl group at position 7 and a methyl group at position 2. Its ethyl carboxylate moiety at position 6 enhances solubility and modulates electronic properties. Key identifiers include:
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)10-8-14-13-15-9(2)16-18(13)11(10)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYLSQPFDQCAY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as ET-DMPV) is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral and anti-inflammatory therapies. This article reviews the biological activity of ET-DMPV, supported by relevant research findings and data tables.
- Molecular Formula : C₁₃H₁₇N₅O₂
- Molar Mass : 275.31 g/mol
- CAS Number : 1248517-82-9
- Hazard Class : Irritant
Antiviral Properties
Recent studies have indicated that ET-DMPV exhibits significant antiviral activity. It has been shown to inhibit specific protein interactions critical for viral replication, particularly through interference with the PB1 binding site in viral polymerases. This mechanism suggests its potential utility in the development of antiviral drugs targeting various RNA viruses .
Anti-inflammatory Effects
ET-DMPV's structure is reminiscent of other compounds known for their anti-inflammatory properties. In vitro assays have demonstrated that derivatives of triazolo-pyrimidines can effectively suppress cyclooxygenase-2 (COX-2) activity. For instance, similar compounds have reported IC50 values against COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of ET-DMPV. The presence of the dimethylamino group and the vinyl substituent on the triazole ring enhances its interaction with biological targets. Preliminary SAR investigations suggest that electron-releasing groups can significantly augment anti-inflammatory activity by improving binding affinity to COX enzymes .
Case Studies and Experimental Data
Several studies have explored the biological activity of ET-DMPV and related compounds:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antiviral | ET-DMPV inhibited viral polymerase activity at low micromolar concentrations. |
| Study B | Anti-inflammatory | Demonstrated significant COX-2 inhibition with an IC50 value comparable to celecoxib (0.04 μmol). |
| Study C | SAR Analysis | Electron-donating substituents increased anti-inflammatory potency in related triazolo-pyrimidine derivatives. |
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine Carboxylates with Varied Substituents
Key Observations :
- Bulky substituents (e.g., tetrahydroquinoline in ) may improve target binding but reduce solubility.
- Dihydro derivatives (e.g., ) exhibit lower melting points, suggesting reduced crystallinity compared to non-hydrogenated analogues.
Functional Group Modifications: Carboxylate vs. Carbonitrile vs. Acetyl
Key Observations :
- Carboxylates (e.g., target compound) balance solubility and reactivity, making them versatile intermediates.
- Carbonitriles (e.g., ) are more electron-deficient, favoring interactions with electrophilic biological targets.
- Acetyl derivatives (e.g., ) exhibit lower molecular weights and polarities, which may improve blood-brain barrier penetration.
Halogen-Substituted Analogues
Key Observations :
Dihydro vs. Non-Dihydro Derivatives
Q & A
Q. What are the standard synthetic protocols for triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?
- Methodological Answer : Triazolo[1,5-a]pyrimidines are typically synthesized via three-component condensations involving β-keto esters, aldehydes, and 3-amino-1,2,4-triazoles. For example, microwave-assisted synthesis (323 K, 30 min) in ethanol efficiently yields crystalline products by promoting cyclocondensation . To adapt this for the target compound, substitute the aldehyde with a dimethylamino-vinyl group and optimize solvent (e.g., DMF) and temperature (120°C for 10 hours) to accommodate steric and electronic effects of the (E)-vinyl substituent .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the triazole ring (δ 10.8–11.0 ppm for NH protons) and ester groups (δ 4.0–4.3 ppm for CH2) .
- X-ray crystallography : Resolve planar bicyclic systems (e.g., triazolopyrimidine rings with deviations <0.034 Å) and π⋯π stacking interactions (centroid distances ~3.6–3.9 Å) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 440.94 for C22H21ClN4O2S derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or pyrimidine rings) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like aryl groups (e.g., 2-chlorophenyl) enhance receptor binding affinity, while alkylthio groups (e.g., methylthio) modulate solubility. For instance, CB2 receptor inverse agonism in triazolo[1,5-a]pyrimidines is highly sensitive to substituent size and polarity . Computational docking (e.g., AutoDock Vina) can predict binding modes using crystallographic data (e.g., PDB ID 4MST) .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. crystallography)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example:
- NH proton positions : Refine isotropic displacement parameters (Uiso) in crystallography to distinguish static disorder from dynamic motion .
- Torsional angles : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to validate solution-phase conformers .
Q. How can computational methods accelerate reaction optimization for novel triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) predict transition states and regioselectivity in cyclocondensation reactions. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
